molecular formula C11H8F3N3O2 B3719287 3-methyl-4,5-isoxazoledione 4-{[2-(trifluoromethyl)phenyl]hydrazone}

3-methyl-4,5-isoxazoledione 4-{[2-(trifluoromethyl)phenyl]hydrazone}

Cat. No. B3719287
M. Wt: 271.19 g/mol
InChI Key: VYBLHRQOKYMNSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-4,5-isoxazoledione 4-{[2-(trifluoromethyl)phenyl]hydrazone} is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a hydrazone derivative of 3-methyl-4,5-isoxazoledione, and it has been synthesized using various methods. The purpose of

Mechanism of Action

The mechanism of action of 3-methyl-4,5-isoxazoledione 4-{[2-(trifluoromethyl)phenyl]hydrazone} is not fully understood. However, it has been suggested that the compound may act by inhibiting the growth of microorganisms by interfering with their metabolic pathways. Additionally, the compound may exert its anticancer effects by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 3-methyl-4,5-isoxazoledione 4-{[2-(trifluoromethyl)phenyl]hydrazone} can exert various biochemical and physiological effects. For example, the compound has been shown to inhibit the growth of various bacterial and fungal strains. Additionally, the compound has been shown to induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

One advantage of using 3-methyl-4,5-isoxazoledione 4-{[2-(trifluoromethyl)phenyl]hydrazone} in lab experiments is its potential as a new antimicrobial and anticancer agent. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for the study of 3-methyl-4,5-isoxazoledione 4-{[2-(trifluoromethyl)phenyl]hydrazone}. One direction is to further investigate its mechanism of action, which may provide insights into its potential as a therapeutic agent. Additionally, further studies are needed to determine the compound's toxicity and pharmacokinetics to assess its safety and efficacy. Finally, the compound's potential as a new antimicrobial and anticancer agent should be explored further to determine its therapeutic potential.

Scientific Research Applications

3-methyl-4,5-isoxazoledione 4-{[2-(trifluoromethyl)phenyl]hydrazone} has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to possess antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents. Additionally, this compound has been studied for its potential anticancer properties.

properties

IUPAC Name

3-methyl-4-[[2-(trifluoromethyl)phenyl]diazenyl]-2H-1,2-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N3O2/c1-6-9(10(18)19-17-6)16-15-8-5-3-2-4-7(8)11(12,13)14/h2-5,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYBLHRQOKYMNSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)ON1)N=NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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